Sodium sesquicarbonate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;hydrogen carbonate;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.3Na/c2*2-1(3)4;;;/h2*(H2,2,3,4);;;/q;;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTAGTRAWPDFQO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

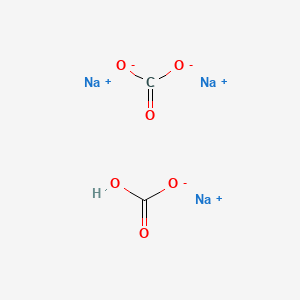

C(=O)(O)[O-].C(=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HNa3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049646 | |

| Record name | Sodium sesquicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White flakes, crystals or crystalline powder | |

| Record name | Carbonic acid, sodium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Freely soluble in water, Soluble in water | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.112 | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, flakes, or crystalline powder, White, needle-shaped crystals | |

CAS No. |

533-96-0, 6106-20-3, 72227-05-5 | |

| Record name | Sodium sesquicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, sodium salt, hydrate (2:3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006106203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbicarb | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072227055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, sodium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sesquicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium hydrogendicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, sodium salt, hydrate (2:3:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1X815621J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Natural Occurrence and Mineralogical Contexts of Sodium Sesquicarbonate Trona

Mineralogical Forms and Hydration States

Sodium sesquicarbonate is principally found in nature as the mineral trona. Trona is a hydrated crystalline compound, specifically a dihydrate, with the chemical formula Na₂CO₃·NaHCO₃·2H₂O. mdpi.com It crystallizes in the monoclinic system, typically forming as transparent to translucent, white, gray, or yellowish fibrous or columnar masses and crystalline crusts. mdpi.comusgs.gov While other sodium carbonate minerals such as nahcolite (sodium bicarbonate), natron (sodium carbonate decahydrate), and thermonatrite (sodium carbonate monohydrate) can be found in similar geological settings, trona is the most common and economically significant form of this compound. researchgate.net

The physical and optical properties of trona are well-defined. It is a relatively soft mineral, with a Mohs hardness of 2.5 to 3.0. researchgate.net Its crystal structure consists of layers of carbonate and bicarbonate groups linked by sodium ions and water molecules. mdpi.com The presence of water within its crystal lattice makes it soluble in water. mdpi.com

Below is a table summarizing the key mineralogical properties of Trona.

| Property | Description |

| Chemical Formula | Na₃H(CO₃)₂·2H₂O |

| Crystal System | Monoclinic |

| Crystal Habit | Columnar, fibrous, massive, crystalline crusts |

| Color | Colorless, white, gray, yellowish-gray, light yellow |

| Luster | Vitreous (glass-like) |

| Hardness (Mohs) | 2.5 - 3.0 |

| Specific Gravity | 2.11 - 2.17 |

| Cleavage | Perfect in one direction |

| Solubility | Soluble in water |

Geological Formations and Global Deposits

Trona deposits are exclusively non-marine in origin, forming in hydrologically closed basins in arid to semi-arid regions. These deposits are a type of chemical sedimentary rock known as an evaporite.

Formation Mechanisms of Evaporite Minerals

Evaporite minerals, including trona, precipitate from a body of water when the rate of evaporation exceeds the rate of water inflow from rivers, streams, or rainfall. researchgate.net This leads to a concentration of dissolved salts in the remaining water, or brine. As the brine becomes supersaturated with a particular mineral, that mineral begins to crystallize and precipitate out of the solution.

The sequence of mineral precipitation from an evaporating brine is determined by the solubility of the various dissolved salts. Less soluble minerals precipitate first, followed by more soluble ones. In the formation of sodium carbonate-rich evaporites, the initial brine chemistry is crucial. The waters must be enriched in sodium, bicarbonate, and carbonate ions, and depleted in calcium and magnesium. This specific chemistry prevents the early precipitation of large quantities of calcium and magnesium carbonates (calcite and dolomite), allowing for the eventual concentration and precipitation of sodium carbonate minerals like trona. researchgate.net

Case Studies of Major Trona Deposits

Green River Basin, Wyoming, USA

The world's largest known deposit of trona is located in the Green River Basin of southwestern Wyoming. mdpi.com These deposits are found within the Wilkins Peak Member of the Eocene Green River Formation, which dates back approximately 50 to 60 million years. wyomingmining.org At that time, a large, shallow inland lake, known as Lake Gosiute, occupied the basin. wyomingmining.org

The climate during the Eocene fluctuated between humid and arid periods. During arid spells, the lake would shrink, and extensive evaporation led to the precipitation of thick beds of trona and other saline minerals. mdpi.com These trona beds, some up to 40 feet thick, are interlayered with layers of oil shale, marlstone, and volcanic ash (tuff), reflecting the changing environmental conditions of the ancient lake. mdpi.com The Green River Basin holds an estimated 127 billion tons of trona, with about 40 billion tons considered recoverable with current mining technology. mdpi.com

Turkish Deposits

Significant trona deposits are also found in Turkey, particularly in the Beypazarı and Kazan districts near Ankara. researchgate.net The Beypazarı deposit, discovered in the 1980s, is one of the largest in the world. researchgate.net These deposits are of Miocene age and are associated with volcano-sedimentary sequences in a lacustrine (lake) environment. researchgate.net

The formation of the Turkish trona is linked to a combination of factors, including a closed basin setting, an arid climate, and significant volcanic and thermal spring activity. researchgate.net The volcanic activity and associated hydrothermal systems provided the necessary sodium and carbonate-rich fluids that fed the ancient lake. The subsequent evaporation of this alkaline lake water led to the precipitation of numerous trona beds, which are interbedded with layers of bituminous shale and claystone. researchgate.net

The table below provides a comparison of the two major trona deposits.

| Feature | Green River Basin, Wyoming | Beypazarı, Turkey |

| Geological Age | Eocene (approx. 50-60 million years ago) | Miocene |

| Depositional Environment | Large, shallow inland lake (Lake Gosiute) | Lacustrine basin with significant volcanic influence |

| Associated Rock Types | Oil shale, marlstone, volcanic tuffs | Bituminous shale, claystone, volcaniclastics |

| Estimated Reserves | 127 billion tons (40 billion recoverable) | Significant, among the world's largest |

| Formation Influences | Climatic cycles of evaporation and freshening | Volcanic activity, thermal springs, arid climate |

Biogeochemical Cycling and Formation Mechanisms in Natural Systems

The formation of this compound in natural systems is not solely a result of simple evaporation. It involves a complex interplay of geochemical and biological processes that create the specific conditions required for trona precipitation.

The initial source of the high concentrations of sodium and bicarbonate ions is typically the weathering of volcanic rocks and volcaniclastic sediments within the drainage basin of the lake. researchgate.net However, this process alone is often insufficient to produce the highly alkaline brines necessary for trona formation. Research suggests that an additional source of carbon dioxide is crucial. This "excess" CO₂ can be supplied by magmatic activity and hydrothermal vents on the lake floor or by the decay of abundant organic matter within the lake sediments. fiveable.me This influx of CO₂ enhances the alkalinity of the water, favoring the formation of carbonate and bicarbonate ions over other anions.

Furthermore, microbial activity plays a significant role in mediating carbonate precipitation in these alkaline lake environments. Photosynthetic microorganisms, such as cyanobacteria, are abundant in these settings. mdpi.com During photosynthesis, these organisms consume dissolved CO₂, which locally increases the pH of the water around them. This rise in pH can trigger the precipitation of carbonate minerals. mdpi.com

Additionally, the metabolic activities of various other bacteria, including sulfate-reducing bacteria, can influence the water chemistry in ways that promote carbonate formation. mdpi.com Many of these microorganisms produce extracellular polymeric substances (EPS), which are sticky, biofilm-like materials. These EPS can act as nucleation sites for mineral precipitation by attracting and concentrating the necessary ions (like sodium and carbonate) from the water, thus facilitating the growth of trona crystals. mdpi.com The anaerobic decay of organic matter by bacteria in the lake sediments also releases CO₂, further contributing to the alkalinity of the brine. usgs.gov Therefore, the formation of large trona deposits is the result of a synergistic combination of favorable geology, an arid climate, and crucial biogeochemical processes that create and maintain a highly alkaline, sodium-carbonate-rich lake environment over long periods.

Synthetic Methodologies and Industrial Production Pathways of Sodium Sesquicarbonate

Laboratory Synthesis Routes and Reaction Mechanisms

In a laboratory setting, the synthesis of sodium sesquicarbonate primarily revolves around controlled crystallization from aqueous solutions, where reaction conditions can be precisely manipulated to study the formation mechanism and influencing factors.

Crystallization from Aqueous Solutions of Sodium Carbonate and Bicarbonate

The fundamental laboratory method for preparing this compound involves its crystallization from an aqueous solution containing stoichiometric amounts of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃). The formation is represented by the equilibrium reaction:

Na₂CO₃ + NaHCO₃ + 2H₂O ⇌ Na₂CO₃·NaHCO₃·2H₂O (this compound)

The process typically involves creating a saturated solution by dissolving sodium carbonate and sodium bicarbonate in an equimolar ratio in water at an elevated temperature. inter-publishing.com Subsequent cooling of this solution leads to the supersaturation and crystallization of this compound in the form of needle-like crystals. wikipedia.org The reaction can be understood as the interaction of Na₂CO₃·H₂O, NaHCO₃, and water. researchgate.net For successful crystallization, it is crucial that the solution contains a significant chemical excess of sodium carbonate over sodium bicarbonate to maintain the stability of the sesquicarbonate. google.com The resulting crystalline product is then separated from the mother liquor.

Influence of Impurities and Co-solvents on Crystallization

The crystallization of this compound is sensitive to the presence of impurities and co-solvents, which can significantly alter the crystal habit, size, yield, and purity.

Impurities:

Sodium Chloride (NaCl): The presence of sodium chloride in the crystallizing solution is a factor in some synthesis methods. It can influence the solubility of the carbonate salts and the temperature and concentration limits for trona formation. researchgate.net

Organic Impurities: Organics present in process solutions can adversely affect the quality of the resulting crystals. google.com

Co-solvents and Additives:

Ethylene (B1197577) Glycol: The use of a mixed solvent system, such as ethylene glycol and water, has been explored. This approach increases the boiling point of the solution and can decrease the stability of trona, causing it to recrystallize into anhydrous sodium carbonate. researchgate.net

Surfactants and Oils: The addition of anionic organic surfactants and hydrocarbon oils to the crystallizing solution has been shown to modify crystal growth. This combination can produce this compound crystals with higher bulk density and a larger particle size (+100 mesh) compared to using the surfactant alone. google.com

Table 1: Factors Influencing Laboratory Synthesis of this compound

| Factor | Description | Effect on Crystallization | Reference |

|---|---|---|---|

| Reactant Ratio | The molar ratio of sodium carbonate to sodium bicarbonate in the aqueous solution. | A chemical excess of sodium carbonate is necessary to stabilize the sesquicarbonate during crystallization. | google.com |

| Impurities (e.g., NaCl) | Presence of other salts in the solution. | Alters the solubility curves and the temperature/concentration boundaries for stable crystal formation. | researchgate.net |

| Co-solvents (e.g., Ethylene Glycol) | Addition of organic solvents to the aqueous solution. | Can decrease the stability of this compound, promoting conversion to other forms like anhydrous sodium carbonate. | researchgate.net |

| Additives (Surfactants/Oils) | Introduction of surface-active agents and oils. | Modifies crystal habit, leading to increased bulk density and larger crystal size. | google.com |

Industrial Production Processes: Principles and Technologies

On an industrial scale, the production of this compound is dominated by the processing of natural ores and synthetic chemical routes designed for high-volume output.

Refining of Natural Trona Ore

The most significant source of industrial this compound is the mining and refining of trona ore, which is a naturally occurring mineral form of this compound dihydrate (Na₂CO₃·NaHCO₃·2H₂O). wikipedia.org The refining process, often referred to as the "sesquicarbonate process," involves several key steps:

Mining: Crude trona ore is extracted from large underground deposits. This ore typically contains 90-95% this compound along with insoluble impurities like shale. google.com

Dissolution: The mined ore is crushed and dissolved in an aqueous solvent, which is often a recycled mother liquor from a later stage in the process, at an elevated temperature. google.comscispace.com

Clarification: The resulting hot solution is clarified to remove insoluble materials. This is a crucial step to ensure the purity of the final product and involves settling in clarifiers and filtration. google.comscispace.com

Crystallization: The clarified, saturated solution is then cooled, causing pure this compound to crystallize. google.com The quality of the crystals can be affected by organic impurities present in the solution, which tend to have a more adverse effect at lower crystallization temperatures. google.com

Separation and Processing: The this compound crystals are separated from the mother liquor. For the production of soda ash (sodium carbonate), these crystals are subsequently calcined (heated). google.com

Carbonation-Based Synthesis Methods

Synthetic this compound can be produced by the carbonation of sodium carbonate solutions or brines. This method involves the reaction of sodium carbonate with carbon dioxide (CO₂). The general principle involves carbonating a brine or a prepared sodium carbonate solution. As the solution is carbonated with CO₂ gas, its alkalinity is reduced, and sodium bicarbonate is formed according to the reaction:

Na₂CO₃ + CO₂ + H₂O → 2NaHCO₃

This process is carefully controlled. In one cyclic method, a sodium carbonate brine is first treated with recycled sodium bicarbonate to precipitate this compound. google.com The remaining mother liquor, now leaner in carbonate, is then treated with CO₂ to precipitate sodium bicarbonate, which is then recycled to treat fresh brine. google.com This method avoids the difficulties of directly carbonating fresh brine, which can lead to gelatinous precipitates that are difficult to handle. google.com The reaction temperature for carbonation processes is typically maintained between 50°C and 120°C. google.com

Polythermal Crystallization Techniques

Polythermal crystallization is a method that leverages temperature-dependent solubility to produce this compound. This technique allows for a high-purity product, often achieving a content of 96-98% Na₂CO₃·NaHCO₃·2H₂O. inter-publishing.comresearchgate.net The process involves preparing a solution saturated with sodium carbonate and sodium bicarbonate at a high temperature, for instance, 100°C. inter-publishing.com This solution may also contain other salts like sodium chloride. inter-publishing.com

Table 2: Comparison of Industrial Production Pathways for this compound

| Production Pathway | Raw Materials | Key Process Steps | Typical Product/Outcome | Reference |

|---|---|---|---|---|

| Refining of Natural Trona | Crude Trona Ore, Water/Recycled Liquor | Mining, Dissolution, Clarification, Crystallization, Separation | Purified this compound crystals, which can be sold directly or calcined to soda ash. | google.comscispace.com |

| Carbonation-Based Synthesis | Sodium Carbonate Brine/Solution, Carbon Dioxide (CO₂) | Controlled carbonation to form NaHCO₃, reaction with Na₂CO₃ to precipitate this compound. | Crystalline this compound; process avoids gelatinous precipitates from direct brine carbonation. | google.com |

| Polythermal Crystallization | Sodium Carbonate, Sodium Bicarbonate, Water | Saturation at high temperature (e.g., 100°C), followed by controlled cooling to induce crystallization. | High-purity (96-98%) this compound crystals; allows for recycling of mother liquor to improve yield. | inter-publishing.comresearchgate.net |

Optimization of Yield and Purity in Industrial Production

The industrial production of this compound, whether from natural trona ore or synthetic routes, necessitates rigorous optimization of process parameters to maximize both yield and purity. Key variables that are meticulously controlled include temperature, solution composition (molar ratios of sodium carbonate to sodium bicarbonate), and the presence of impurities.

Research indicates that a purity of 96–98% can be achieved through polythermal crystallization from a saturated solution. chemicalbook.com The process often involves dissolving crude trona or a mixture of sodium carbonate and sodium bicarbonate in a hot aqueous solution, followed by controlled cooling to induce crystallization. The composition of the mother liquor is critical; maintaining a molar excess of dissolved carbonate over bicarbonate is a strategy employed to effect the congruent dissolution of this compound from trona ore. google.com

The temperature of crystallization is a crucial factor. Lower crystallization temperatures, generally in the range of 25°C to 45°C, are preferred for producing this compound. google.com More specifically, a range of 30°C to 40°C is considered optimal. google.com The solubility of this compound in water is highly dependent on temperature, which directly impacts the yield upon cooling.

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 13 |

| 100 | 42 |

| This table was generated using data from a public source. wikipedia.org |

Purification and Crystallization Engineering

The physical characteristics of this compound crystals, such as size, shape, and bulk density, are critical for many of its commercial applications. Crystallization engineering focuses on controlling these properties during the production process. This is often achieved through the manipulation of crystallization conditions and the use of additives.

The process of crystallization can be carried out using various types of equipment, including evaporative and cooling crystallizers. google.com A technique involving heating a saturated solution of this compound with its solid particles to a higher temperature (e.g., 95°C) and then cooling it (e.g., to 60°C) has been shown to produce larger and more uniform crystals. google.com Agitation during the cooling and crystallization phase is also employed to obtain fine, small, and uniform crystals. google.com

A significant aspect of crystallization engineering is the use of additives to modify crystal habits. Research has shown that the addition of certain anionic organic surfactants and hydrocarbon oils can substantially improve the crystal size and bulk density of this compound. google.com Anionic surfactants, such as alkyl benzene (B151609) sulfonates, are adsorbed onto the growing crystals, altering their growth patterns. google.comgoogle.com The combination of these surfactants with hydrocarbon oils has been found to be even more effective. google.com

Table 2: Effect of Additives on the Crystal Size of Soda Ash from this compound

| Additive | +40 Mesh (%) | +60 Mesh (%) | +100 Mesh (%) | -100 Mesh (%) |

| None | 10.1 | 24.7 | 53.0 | 47.0 |

| 40 ppm Sodium Cetyl Alcohol Sulfate (B86663) | 16.5 | 32.5 | 66.9 | 33.1 |

| 40 ppm Sodium Cetyl Alcohol Sulfate and 25 ppm Diesel Oil | 34.8 | 65.5 | 87.2 | 12.8 |

| 75 ppm Isopropyl Naphthalene Sodium Sulfonate | 50.4 | 84.6 | 96.2 | 3.8 |

| 40 ppm Isopropyl Naphthalene Sodium Sulfonate and 25 ppm Diesel Oil | 55.2 | 87.9 | 97.4 | 2.6 |

| This table was generated using data from a U.S. Patent. google.com |

Purification of the final product involves separating the crystals from the mother liquor, typically through filtration or centrifugation, followed by washing and drying. google.com In the production of soda ash from this compound, the purified crystals are calcined at elevated temperatures. google.com

Crystallographic and Structural Investigations of Sodium Sesquicarbonate Systems

Crystal Structure Determination and Refinement

The crystal structure of sodium sesquicarbonate (Na₂CO₃·NaHCO₃·2H₂O) has been thoroughly determined and refined using single-crystal X-ray diffraction and neutron diffraction techniques. iucr.orgiucr.orgiucr.org Early work established that this compound crystallizes in the monoclinic system with the space group C2/c. iucr.orgiucr.org The structure is characterized by layers of sodium ions and (CO₃·H·CO₃)³⁻ anions, which are held together by hydrogen bonds involving water molecules. iucr.org

The fundamental structure consists of two carbonate groups linked by a hydrogen bond, forming a [HC₂O₆]³⁻ complex anion. iucr.orgiucr.org The carbonate ions themselves are planar, with C-O distances of approximately 1.23 Å and 1.26 Å. iucr.orgiucr.org The water molecules play a crucial role in the structure, forming hydrogen bonds with oxygen atoms of the carbonate ions. iucr.orgiucr.org

Refinements of the crystal structure have provided precise atomic coordinates and details about bond lengths and angles. Neutron diffraction studies have been particularly valuable in locating the hydrogen atoms, revealing a dynamic disorder of the hydrogen atom within the strong O-H-O bond of the (HC₂O₆)³⁻ anion. iucr.org This H atom is disordered between two equivalent sites. iucr.org The structure comprises sheets of carbonate ions bonded to sodium ions, with water molecules positioned roughly halfway between these sheets. nih.govnist.gov Each sodium ion is coordinated by six oxygen atoms. nih.gov

Table 1: Crystallographic Data for this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Crystal System | Monoclinic | iucr.orgiucr.org |

| Space Group | C2/c | iucr.orgiucr.orgiucr.org |

| a | 20.36(2) Å - 20.41(3) Å | iucr.orgiucr.orgiucr.org |

| b | 3.48(1) Å - 3.49(1) Å | iucr.orgiucr.orgiucr.org |

| c | 10.29(1) Å - 10.31(1) Å | iucr.orgiucr.orgiucr.org |

| β | 106.2(1)° - 106.48(1)° | iucr.orgiucr.orgiucr.org |

| Z (formula units/cell) | 4 | iucr.org |

| Density (calculated) | ~2.14 g/cm³ | iucr.org |

Polymorphism and Hydration States

This compound is primarily known in its dihydrate form, Na₃H(CO₃)₂·2H₂O, which is the naturally occurring mineral trona. nih.govwikipedia.org Investigations into its behavior under different thermodynamic conditions have revealed the existence of at least one high-pressure polymorph. nih.gov

High-pressure in-situ synchrotron powder and single-crystal X-ray diffraction measurements have shown that this compound undergoes a phase transition from a monoclinic to a triclinic structure at approximately 12.8 GPa. nih.govresearchgate.net This high-pressure polymorph is denser, and the coordination number of the sodium atoms increases from 6 in the low-pressure form to 7–8 in the high-pressure phase. nih.govresearchgate.net Density functional theory calculations have supported the experimental findings regarding the structural stability of these phases. nih.govresearchgate.net

While this compound is a dihydrate, other hydrated forms of sodium carbonate exist, such as sodium carbonate monohydrate (thermonatrite) and sodium carbonate decahydrate (B1171855) (natron). nih.govgeologyscience.ru However, this compound itself is specifically the double salt with two molecules of water of hydration. wikipedia.org

Spectroscopic Characterization of Crystalline Forms

Spectroscopic techniques are essential for characterizing the crystalline forms of this compound, providing information that complements diffraction data.

X-ray Diffraction (XRD): XRD is a fundamental tool for identifying this compound and determining its crystal structure. cir-safety.orginter-publishing.com The diffraction pattern is unique to its crystalline form and allows for the determination of lattice parameters and space group, confirming its monoclinic nature. researchgate.net Powder XRD data can also reveal the presence of other phases, such as nahcolite and natrite, in mineral samples. geoscienceworld.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in this compound. The spectra show characteristic absorption bands corresponding to the carbonate group and the water of hydration. geoscienceworld.orgresearchgate.netscientific.net The presence of hydroxyl stretching of water is typically observed around 3400 cm⁻¹. geoscienceworld.org FTIR can also be used to monitor the interactions of the carbonate ion with water and other ions in solution. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of the crystal lattice. researchgate.netstck.me The Raman spectrum of this compound exhibits characteristic bands corresponding to the carbonate group. geoscienceworld.org It has been used in conjunction with electrochemical reduction to study corrosion products on metals where this compound is used as a cleaning agent. researchgate.netmorana-rtd.com

Table 2: Key Spectroscopic Features of this compound

| Technique | Feature | Interpretation | Source(s) |

|---|---|---|---|

| XRD | Characteristic diffraction peaks | Confirms monoclinic crystal structure and phase purity | cir-safety.orgresearchgate.net |

| FTIR | ~3400 cm⁻¹ | O-H stretching of water molecules | geoscienceworld.org |

| Strong carbonate stretching bands | Presence of the carbonate functional group | geoscienceworld.org | |

| Raman | Characteristic carbonate bands | Vibrational modes of the carbonate group | geoscienceworld.org |

Computational Modeling and Theoretical Studies of Crystal Lattices

Computational modeling, particularly using density functional theory (DFT), has been employed to complement experimental studies of the this compound crystal lattice. nih.gov These theoretical investigations provide insights into the structural stability and behavior of the material under various conditions.

DFT calculations have been used to support the experimental results of high-pressure studies on trona. nih.govresearchgate.net The calculations confirmed the structural stability of both the low-pressure monoclinic phase and the high-pressure triclinic phase. nih.gov By calculating the total energy of different crystal structures as a function of volume, the theoretical models can predict phase transitions and equations of state, which can then be compared with experimental data from diffraction studies. nih.gov These computational approaches are crucial for understanding the forces and interactions that govern the crystal structure and its response to external stimuli like pressure.

Solution Chemistry and Aqueous Equilibria of Sodium Sesquicarbonate

Acid-Base Equilibria and Buffering Capacities in Aqueous Systems

The defining characteristic of sodium sesquicarbonate in aqueous solution is its ability to act as a buffer, resisting changes in pH. This property arises from the simultaneous presence of a weak acid, the bicarbonate ion (HCO₃⁻), and its conjugate base, the carbonate ion (CO₃²⁻).

When dissolved in water, this compound dissociates to release sodium (Na⁺), carbonate (CO₃²⁻), and bicarbonate (HCO₃⁻) ions. stackexchange.com These ions participate in a series of interconnected equilibria that govern the solution's pH:

Carbonate as a base: CO₃²⁻(aq) + H₂O(l) ⇌ HCO₃⁻(aq) + OH⁻(aq)

Bicarbonate as a base: HCO₃⁻(aq) + H₂O(l) ⇌ H₂CO₃(aq) + OH⁻(aq)

Bicarbonate as an acid: HCO₃⁻(aq) + H₂O(l) ⇌ CO₃²⁻(aq) + H₃O⁺(aq)

Carbonic acid decomposition: H₂CO₃(aq) ⇌ H₂O(l) + CO₂(g)

The combination of the carbonate and bicarbonate ions creates an alkaline buffer system. quora.comresearchgate.net A 0.1M aqueous solution of this compound has a pH of approximately 10.1. nih.govchemicalbook.com

The buffering action of this compound is a direct consequence of Le Chatelier's principle applied to its aqueous equilibria. The system counteracts the addition of acids or bases to maintain a relatively stable pH.

Neutralization of Added Acid (H₃O⁺): When an acid is introduced into the solution, the hydronium ions are consumed primarily by the carbonate ions (the stronger base in the system) and to a lesser extent by bicarbonate ions. The equilibria shift to the left, forming more bicarbonate and carbonic acid, respectively, thereby minimizing the decrease in pH. ethz.chwaterontheweb.org

CO₃²⁻(aq) + H₃O⁺(aq) → HCO₃⁻(aq) + H₂O(l)

HCO₃⁻(aq) + H₃O⁺(aq) → H₂CO₃(aq) + H₂O(l)

Neutralization of Added Base (OH⁻): If a base is added, the hydroxide (B78521) ions are neutralized by the bicarbonate ion (acting as the weak acid). This reaction shifts the equilibrium towards the formation of more carbonate ions and water, thus resisting an increase in pH. ethz.ch

HCO₃⁻(aq) + OH⁻(aq) → CO₃²⁻(aq) + H₂O(l)

This mechanism allows this compound to stabilize the pH in various chemical matrices, from industrial cleaning formulations to swimming pools and as a component in conservation treatments for artifacts. wikipedia.org

The effectiveness of the this compound buffer system is not constant and is influenced by several key factors:

Concentration: The buffering capacity, which is the ability to resist pH change, is directly proportional to the molar concentrations of the buffer components (carbonate and bicarbonate). khanacademy.org Higher concentrations of these ions can neutralize larger amounts of added acid or base before the pH changes significantly.

Ratio of [CO₃²⁻] to [HCO₃⁻]: The buffer is most effective when the concentrations of the conjugate base (carbonate) and the weak acid (bicarbonate) are equal. Since this compound is a double salt with a fixed stoichiometry, it provides a naturally balanced ratio upon dissolution. The pH of this buffer system can be approximated by the Henderson-Hasselbalch equation, where the pKa₂ of carbonic acid (for the HCO₃⁻/CO₃²⁻ equilibrium) is approximately 10.3.

Temperature: The equilibrium constants (Ka) for the carbonic acid system are temperature-dependent, which means the pH of the buffer solution can shift with changes in temperature.

Open vs. Closed System: The buffering capacity is significantly affected by whether the system is open or closed to the atmosphere. In an open system, the carbonic acid formed can decompose into water and carbon dioxide gas, which can escape. ethz.chmcgill.ca This removal of a product shifts the equilibria, affecting the system's ability to buffer against added acid. The buffering capacity of the carbonate system in equilibrium with a gas phase can be substantially greater than that of an isolated aqueous phase. mcgill.canaturalsoda.com

Solubility Behavior in Aqueous and Mixed Solvent Systems

This compound is freely soluble in water. nih.gov Its solubility is temperature-dependent, increasing significantly as the temperature rises. The presence of water of hydration in its crystal structure contributes to its ready solubility, particularly in cold water, which distinguishes it from anhydrous sodium carbonate that can cake in cold water. eastlancschemical.com

| Temperature (°C) | Solubility (g / 100 mL H₂O) |

|---|---|

| 0 | 13 nih.gov |

| 20 | 21.36 chemicalbook.comeastlancschemical.com |

| 100 | 42 nih.gov |

In mixed solvent systems , such as ethanol-water mixtures, the solubility of this compound decreases. As an ionic compound, its solubility is highest in polar solvents like water. Ethanol (B145695) is less polar than water, reducing its ability to dissolve ionic salts. stackexchange.comechemi.com Therefore, adding ethanol to an aqueous solution of this compound can lead to the precipitation of the salt.

Interactions with Other Ionic Species in Solution (e.g., metal ions, carbonates)

In solution, the carbonate ions from dissolved this compound readily react with various metal ions, particularly those from alkaline earth and transition metals, to form insoluble precipitates. This property is the basis for its use as a precipitating water softener. wikipedia.org

Interaction with Calcium (Ca²⁺) and Magnesium (Mg²⁺) Ions: this compound is effective at removing hardness minerals from water. The carbonate ions react with dissolved calcium and magnesium ions to form insoluble calcium carbonate and magnesium carbonate, which precipitate out of the solution. quora.comquora.com

Ca²⁺(aq) + CO₃²⁻(aq) → CaCO₃(s) quora.com

Mg²⁺(aq) + CO₃²⁻(aq) → MgCO₃(s) youtube.com

Interaction with Copper (Cu²⁺) Ions: this compound is used in the conservation of copper and copper alloy artifacts suffering from "bronze disease." wikipedia.org It reacts with copper(II) ions in solution. The product is often a basic copper carbonate precipitate, rather than simple copper(II) carbonate, due to the affinity of the Cu²⁺ ion for the hydroxide anion. quora.comstackexchange.com The reaction can be represented as:

2Cu²⁺(aq) + 2CO₃²⁻(aq) + H₂O(l) → Cu₂(OH)₂CO₃(s) + CO₂(g)

The bicarbonate component of this compound moderates the alkalinity of the solution, preventing the corrosion that might be caused by a more aggressive base like pure sodium carbonate. wikipedia.org

Thermodynamic Parameters of Dissolution and Hydration

The process of dissolving a salt in a solvent involves complex energy changes. These changes are described by thermodynamic parameters such as the enthalpy of solution (ΔH°soln), which represents the heat absorbed or released during dissolution.

For trona (Na₂CO₃·NaHCO₃·2H₂O), the naturally occurring mineral form of this compound dihydrate, the standard enthalpy of solution has been determined through calorimetric measurements.

| Compound | Formula | Standard Enthalpy of Solution (ΔH°soln) at 298.15 K (kJ·mol⁻¹) |

|---|---|---|

| Trona (this compound Dihydrate) | Na₂CO₃·NaHCO₃·2H₂O | +47.39 ± 0.11 acs.org |

The dissolution process can be conceptually broken down into two main steps: the energy required to break apart the crystal lattice (lattice energy, ΔH°L) and the energy released when the constituent ions are hydrated by water molecules (hydration enthalpy, ΔH°hyd).

ΔH°soln = ΔH°L + ΔH°hyd

The positive value for the enthalpy of solution indicates that the dissolution of this compound is an endothermic process. This means that energy is absorbed from the surroundings as the salt dissolves, which would result in a cooling effect. The energy required to overcome the lattice energy of the solid crystal is greater than the energy released during the hydration of the sodium, carbonate, and bicarbonate ions.

Contributions to Detergency and Cleaning Formulations: Mechanistic Studies

In the field of detergency, this compound functions as a "builder," an essential component that enhances the cleaning efficiency of surfactants. coherentmarketinsights.comoxfordreference.com Its performance is rooted in its ability to modify the chemical conditions of the wash water to be more favorable for cleaning.

Surfactant Compatibility and Synergistic Effects

This compound establishes an alkaline environment in wash solutions, which is critical for the optimal performance of many common surfactants. coherentmarketinsights.com It provides a pH of approximately 9.9 in a 10% solution, a level that enhances the cleaning action of detergents. eastlancschemical.comeastlancschemical.com This elevated pH helps to saponify fats and oils, breaking them down into more soluble substances that can be easily washed away.

The compound demonstrates excellent compatibility with various types of surfactants, including anionic surfactants. eastlancschemical.com This compatibility allows for synergistic effects, where the combined action of the builder and the surfactant is greater than the sum of their individual effects. coherentmarketinsights.com The alkaline environment created by this compound allows surfactants to activate more efficiently, improving their ability to remove dirt and stains from fabrics and surfaces. coherentmarketinsights.com Furthermore, its presence helps to maintain the cleaning action of detergents over a wide pH range, acting as an alkaline buffer. coherentmarketinsights.com Liquid anionic surfactants can even be co-crystallized with this compound to create a granular product with evenly distributed cleaning power. eastlancschemical.com

Water Hardness Sequestration Mechanisms

One of the primary functions of this compound in cleaning formulations is water softening. level7chemical.com Hard water contains dissolved mineral ions, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), which can interfere with the cleaning process by reacting with soap and surfactants to form insoluble scum. level7chemical.comreddit.com

This compound acts as a precipitating water softener. wikipedia.org The carbonate component (CO₃²⁻) reacts with the calcium and magnesium ions to form insoluble precipitates, namely calcium carbonate (CaCO₃) and magnesium carbonate (MgCO₃). reddit.comwikipedia.org These precipitates are then removed from the water, effectively sequestering the hardness minerals. coherentmarketinsights.com This process prevents the minerals from deactivating the surfactants, allowing the detergent to work more effectively. coherentmarketinsights.comlevel7chemical.com The bicarbonate component of this compound helps to moderate the alkalinity of the material during this process. wikipedia.org

| Ion | Precipitating Agent | Reaction Product | Solubility |

| Calcium (Ca²⁺) | Sodium Carbonate (from Sesquicarbonate) | Calcium Carbonate (CaCO₃) | Insoluble |

| Magnesium (Mg²⁺) | Sodium Carbonate (from Sesquicarbonate) | Magnesium Carbonate (MgCO₃) | Insoluble |

This interactive table summarizes the water hardness sequestration mechanism.

Water Treatment Technologies: Chemical Basis and Efficacy

This compound is utilized in water treatment due to its ability to control pH, provide alkalinity, and remove contaminants. wikipedia.org Its buffering capacity and role as a precipitating agent are central to its effectiveness in treating industrial effluents.

pH Adjustment and Alkalinity Control in Industrial Effluents

Maintaining proper pH and alkalinity is crucial for the stability and efficiency of various water treatment processes, including biological treatments where microorganisms break down organic waste. ahperformance.comiigtchem.com this compound serves as an effective agent for pH adjustment and alkalinity control. coherentmarketinsights.com

As a buffering agent, it can neutralize acidic conditions in wastewater without causing the sharp pH overruns that can occur with stronger bases like caustic soda or lime. ahperformance.comdeu.edu.tr The bicarbonate component provides a reserve buffering ability, which helps to stabilize the pH in a range suitable for biological processes, such as nitrification. ahperformance.com By dissolving in water, it yields carbonate and bicarbonate ions, which increase the water's alkalinity, helping to prevent corrosion in pipes and equipment by neutralizing acidity. coherentmarketinsights.comahperformance.com

Heavy Metal Precipitation and Removal Mechanisms

Industrial wastewater can contain dissolved heavy metals, which are toxic and must be removed before discharge. deu.edu.tr this compound is used in chemical precipitation processes to remove these metals. coherentmarketinsights.com

The mechanism involves the carbonate ions from the dissolved this compound reacting with dissolved heavy metal ions to form insoluble metal-carbonate precipitates. deu.edu.tr This method is an effective alternative to hydroxide precipitation and is particularly preferred for the removal of certain metals like cadmium, lead, and nickel, as it can achieve lower residual metal concentrations. deu.edu.tr The process typically operates in a neutral pH range of 7 to 9. deu.edu.tr The solid metal-carbonate precipitates can then be removed from the water through sedimentation or filtration. researchgate.net

| Metal Ion | Precipitated Form |

| Cadmium (Cd²⁺) | Cadmium Carbonate (CdCO₃) |

| Lead (Pb²⁺) | Lead Carbonate (PbCO₃) |

| Nickel (Ni²⁺) | Nickel Carbonate (NiCO₃) |

| Copper (Cu²⁺) | Copper Carbonate (CuCO₃) |

| Zinc (Zn²⁺) | Zinc Carbonate (ZnCO₃) |

This interactive table shows examples of heavy metals precipitated by carbonate ions.

Flue Gas Desulfurization (FGD) and Carbon Capture Technologies

This compound, particularly in its mineral form trona, is a key sorbent in dry sorbent injection (DSI) systems for flue gas desulfurization (FGD). researchgate.netgoogle.com These systems are used to remove acidic pollutants, such as sulfur dioxide (SO₂), from the exhaust gases of combustion processes.

The process involves injecting pulverized trona or this compound into the hot flue gas stream. google.comogj.com At elevated temperatures (above 300°F or 149°C), the this compound decomposes, increasing its surface area and porosity, which enhances its reactivity. researchgate.netogj.com The resulting porous sodium carbonate then reacts with SO₂ to form solid sodium sulfate (B86663) (Na₂SO₄), which can be captured by particulate collection devices like electrostatic precipitators or baghouses. google.comogj.com

The primary chemical reactions are:

Decomposition: 2(Na₂CO₃·NaHCO₃·2H₂O)(s) → 3Na₂CO₃(s) + 5H₂O(g) + CO₂(g)

Sulfation: Na₂CO₃(s) + SO₂(g) + ½O₂(g) → Na₂SO₄(s) + CO₂(g)

Studies have shown that sodium-based sorbents like this compound and sodium bicarbonate can achieve high SO₂ removal efficiencies, often ranging from 70% to over 90%, depending on factors like temperature, residence time, and the stoichiometric ratio of sorbent to pollutant. google.comwashington.eduahperformance.com

| Sorbent | Target Pollutant | Key Reaction Step | Removal Efficiency |

| This compound (Trona) | Sulfur Dioxide (SO₂) | Na₂CO₃ + SO₂ → Na₂SO₃ + CO₂ | 70% - 90%+ |

| Sodium Bicarbonate | Sulfur Dioxide (SO₂) | 2NaHCO₃ + SO₂ + ½O₂ → Na₂SO₄ + H₂O + 2CO₂ | 40% - 80% |

This interactive table compares sodium-based sorbents for flue gas desulfurization.

In the realm of carbon capture, while direct use of this compound is less common, its constituent components, sodium carbonate and sodium bicarbonate, are central to various technologies. The "dry carbonate process" for CO₂ capture can utilize sodium carbonate derived from trona. core.ac.uk Furthermore, research into carbon capture technologies explores the use of sodium carbonate to absorb CO₂ from industrial emissions, forming sodium bicarbonate. scitechdaily.comeeer.org

Historical Perspectives and Evolution of Sodium Sesquicarbonate Research and Industry

Early Discovery and Traditional Uses of Trona

Long before the chemical composition of sodium sesquicarbonate was understood, its naturally occurring forms, primarily trona and natron, were utilized by ancient civilizations. The term "trona" itself is derived from the Arabic word "trōn," which in turn comes from "natron," a historical term for a naturally occurring mixture of sodium carbonate decahydrate (B1171855) and sodium bicarbonate. wikipedia.org

Ancient Egyptians were among the first to extensively use natron, which they harvested from dry lake beds. grwyo.orgsisecamusa.com As early as 5,000 years ago, they employed this mineral in a variety of applications. grwyo.org One of its most well-known uses was in the mummification process, where its desiccating properties were essential for preserving bodies. scribd.com Beyond its role in funerary rites, natron was a key ingredient in the production of glass ornaments and vessels, and it was also used for making ceramics and as a flux for soldering precious metals. grwyo.orgscribd.com In daily life, it served as a cleaning agent, mixed with oil to form an early type of soap, and was used as a tooth cleanser and mouthwash. scribd.com The Romans also valued soda ash, using it for baking bread, making glass, and for medicinal purposes. grwyo.orgsisecamusa.com

The modern history of trona in the United States began in 1937 in Wyoming. Current time information in Natrona County, US. During a search for oil and gas, core samples from the John Hay #1 well revealed thick beds of trona in the Green River Basin. Current time information in Natrona County, US. This discovery identified the world's largest deposit of trona, a resource that would revolutionize the soda ash industry. grwyo.orgCurrent time information in Natrona County, US.

Industrial Development and Production Scale-up

The discovery of the vast trona deposits in Wyoming's Green River Basin laid the groundwork for a major shift in industrial sodium carbonate production. Current time information in Natrona County, US. The nascent trona industry began to take shape in Sweetwater County in 1938, with the first mine shaft being excavated in 1946. grwyo.org Commercial production was initiated by Westvaco Chemical Corporation (later FMC Corporation) in 1947, marking the beginning of a new era for soda ash. Current time information in Natrona County, US.womp-int.com In 1948, Westvaco and Food Machinery and Chemical Corp. merged their efforts, producing over 39,700 tons of calcined trona that year. wyo.gov

Prior to the development of the Wyoming trona mines, the primary method for producing soda ash was the synthetic Solvay process, developed in the 1860s. wyo.govwikipedia.org This chemical process, which uses salt brine and limestone, was energy-intensive and produced significant waste products. sec.govresearchgate.net The mining of natural trona offered a more cost-effective and environmentally friendlier alternative. sec.gov By 1974, trona mining had become the leading source of natural soda ash in the United States, largely supplanting the Solvay process domestically. wikipedia.orgwyo.gov

To meet growing demand, the industry developed several mining and processing techniques to scale up production. The two primary underground mining methods employed are the room and pillar system and longwall mining. wyo.gov The room and pillar method involves cutting a series of parallel drifts and connecting them at intervals, leaving pillars of trona to support the mine roof. wyomingmining.org Longwall mining, a technique adapted from the coal industry, uses a large shearing machine to cut along a wide face of the trona seam, allowing for a higher extraction rate. scribd.comwomp-int.com

Processing the raw trona ore into soda ash involves two main methods: the monohydrate process and the sesquicarbonate process. sec.govepa.gov

Monohydrate Process: The trona ore is first heated (calcined) to convert it to crude sodium carbonate. This is then dissolved in water, filtered to remove impurities, and crystallized to produce dense soda ash. sec.gov

Sesquicarbonate Process: In this method, the crushed trona is dissolved in a hot solution, clarified, and then cooled to precipitate this compound crystals, which results in a lighter grade of soda ash. scribd.comepa.gov

Today, major producers in the Green River area include companies such as Tronox, Ciner Wyoming LP, TATA Chemicals North America, and Solvay Minerals Inc. grwyo.org Wyoming supplies about 90% of the United States' soda ash, and its reserves are estimated to last for thousands of years at current production rates. wyomingmining.org

Evolution of Research Paradigms and Technological Advancements

The shift from the synthetic Solvay process to natural trona mining was a significant paradigm shift driven by economic and environmental advantages. wyo.govsec.gov This transition spurred further research and technological innovation aimed at optimizing the extraction and processing of trona and expanding the applications of its derivatives, including this compound.

A key area of advancement has been in mining technology. While conventional room and pillar mining was effective, the industry sought more efficient methods. FMC pioneered the adaptation of longwall mining for trona, a technique that allows for the recovery of about 50% more of the ore compared to traditional methods. scribd.com Another significant innovation was the development of solution mining. scribd.com This patented technology involves injecting heated water into the underground trona beds to dissolve the mineral and then pumping the resulting brine solution to the surface for processing. scribd.comkazansoda.com This method avoids the need for underground mining crews and can access deposits not reachable by conventional means.

Research also focused on refining the processes to produce different grades of soda ash and pure this compound. As early as 1944, a patent was granted for a method to produce a light soda ash from Wyoming trona that more closely resembled the product from the Solvay process, indicating early research into controlling the physical properties of the final product. google.com These refining processes allow for the production of this compound for specialized applications.

One such application that emerged from dedicated research is its use in the conservation of archaeological artifacts. This compound has been found to be effective in treating "bronze disease," a form of corrosion that affects copper and copper alloy objects that have been in contact with salt. researchgate.net The treatment works by neutralizing the hydrochloric acid produced in the corrosion process and removing harmful chlorides from the artifact. researchgate.net This specific use highlights how research has expanded the applications of this compound beyond large-scale industrial uses into specialized fields of cultural heritage preservation.

Ongoing research continues to explore the properties and potential uses of this compound, from its role as a buffer in cattle feed to its use in reducing acid gas emissions from industrial stacks. solvay.com These advancements underscore the evolution from simply harvesting a natural resource to a sophisticated industry driven by continuous technological improvement and scientific inquiry.

Advanced Research Directions and Future Outlook for Sodium Sesquicarbonate Chemistry

Emerging Applications in Novel Technologies (e.g., advanced materials, green chemistry)

While sodium sesquicarbonate is a well-established compound, ongoing research is unlocking its potential in new technological domains. These emerging applications leverage its unique chemical properties for environmental remediation and the creation of advanced functional materials.

Green Chemistry and Catalysis A significant area of research is the use of this compound in green chemistry, particularly as a component in advanced catalytic systems. In a recent study, it was successfully used as a structural support for iron(III) oxide and platinum (Fe₂O₃@Pt) bimetallic nanoparticles. rsc.orgrsc.orgresearchgate.net This novel catalyst demonstrated remarkable efficiency and stability in the reduction of 4-nitrophenol, a toxic and refractory pollutant found in industrial wastewater. rsc.orgrsc.org The this compound support forms an interconnected one-dimensional network that prevents the aggregation of the nanoparticles and provides ample channels for mass transfer, enhancing the catalytic activity. rsc.orgrsc.orgresearchgate.net This application represents a promising pathway for developing robust and efficient catalysts for environmental remediation. rsc.org

Carbon Capture and Utilization (CCU) Researchers are exploring the use of trona, the naturally occurring mineral form of this compound, as a raw material in carbon capture and utilization systems. core.ac.ukresearchgate.net One proposed process involves thermally converting trona into sodium carbonate, which then captures CO₂ from flue gas via the dry carbonate process. core.ac.ukresearchgate.net A portion of the captured CO₂ is then reacted with the remaining sodium carbonate to produce pure sodium bicarbonate, a valuable commercial product. core.ac.ukresearchgate.net This integrated approach not only captures industrial CO₂ emissions but also utilizes it to create a saleable chemical, offering a more economically viable and sustainable model for carbon mitigation. core.ac.uk Furthermore, the heat required for the initial decomposition of trona could potentially be supplied by renewable energy sources like solar thermal power, creating a near-zero emissions system. core.ac.ukresearchgate.net

Advanced Formulations and Materials The ability of this compound to be co-crystallized with other chemical agents is being explored to create advanced materials with tailored properties.

Enhanced Detergents : By adding a polycarboxylate during the crystallization process, a co-granule can be produced that effectively prevents the precipitation of calcium salts in hard water. eastlancschemical.com This is particularly useful in advanced laundry and automatic dishwasher formulations, improving long-term fabric feel and cleaning efficiency. eastlancschemical.com

Surfactant Integration : Liquid anionic surfactants can be incorporated directly into the crystal structure of this compound. eastlancschemical.com This method provides an even distribution of the cleaning agent and aids in the granulation of the final product, offering a more efficient manufacturing process for products like laundry powders and sugar soaps. eastlancschemical.com

Flue Gas Desulfurization this compound is recognized for its utility in flue gas desulfurization, where it serves to remove sulfur dioxide (SO₂) from industrial waste gas streams. justia.comgoogle.com Research in this area focuses on optimizing the injection of finely ground sodium bicarbonate or sesquicarbonate into flue gas streams, where it reacts with acidic pollutants. ente.com.trresearchgate.net The thermal decomposition of bicarbonate components at high temperatures creates a highly porous and reactive sodium carbonate, which efficiently captures SO₂. ente.com.tr Studies have shown this method to be highly effective, achieving significant SO₂ removal and positioning it as a key technology for industrial air pollution control. ahperformance.comquimidroga.com

Sustainable Production and Environmental Footprint Minimization

A major focus of future research is on enhancing the sustainability of this compound production, from mineral extraction to final processing. The industry's reliance on natural trona ore is already considered more environmentally favorable than the energy-intensive synthetic Solvay process used for pure sodium carbonate. minedocs.comepa.gov However, efforts continue to minimize the environmental footprint further.

Life Cycle and Impact Assessment The environmental impact of trona mining is a key consideration for sustainable production. Regulatory bodies and companies are conducting detailed Environmental Impact Statements (EIS) for new mining projects. federalregister.govblm.gov These assessments analyze potential impacts on local hydrology, air quality, and wildlife habitats, such as that of the Greater sage-grouse. blm.govwyomingpublicmedia.org Future research will focus on developing and implementing advanced mitigation strategies, optimizing water usage in solution mining, and ensuring effective land reclamation post-operation. blm.gov A key aspect of sustainability is the efficient management of waste streams; some producers now inject waste tailings underground to avoid surface ponds and sell spent purge liquors to power plants for process water pH control. epa.gov

Energy Efficiency and Process Optimization The industrial production of this compound from trona involves crushing, dissolving, crystallization, and drying—all of which are energy-consuming steps. epa.govprocurementresource.com Research and development are aimed at optimizing these processes to reduce energy consumption and raw material costs. procurementresource.comlibero.it Key areas for improvement include:

Advanced Crystallization Control : Patents and process studies describe methods to control crystallization temperatures and heating/cooling cycles to produce larger, more uniform crystals, which can improve filtering and drying efficiency. justia.comgoogle.com

| Sustainability Aspect | Research Focus & Future Direction |

| Raw Material Sourcing | Prioritizing natural trona mining over synthetic production; developing more efficient solution mining techniques to maximize resource recovery. |

| Energy Consumption | Process optimization through advanced crystallization control; integration of cogeneration and renewable energy sources (e.g., solar thermal) for heating and drying. libero.it |

| Water Usage | Improving water recycling in solution mining and processing plants; minimizing impact on local aquifers. |

| Waste Management | Underground injection of tailings to minimize surface disruption; finding valuable applications for waste streams (e.g., selling purge liquors). epa.gov |

| Carbon Footprint | Life cycle assessments to identify emission hotspots; development of integrated Carbon Capture and Utilization (CCU) processes using trona as feedstock. core.ac.ukresearchgate.net |

Theoretical and Computational Chemistry Advancements

The application of theoretical and computational chemistry is set to accelerate the understanding and development of this compound and related systems. While dedicated computational studies on the double salt are still emerging, advancements in methodologies like Density Functional Theory (DFT) and Molecular Dynamics (MD) provide a clear path forward for future research.

Density Functional Theory (DFT) DFT has proven to be a powerful tool for investigating the fundamental properties of carbonate and bicarbonate systems.

Thermodynamic Properties : DFT studies have been used to calculate the structural, electronic, and thermodynamic properties of sodium bicarbonate (NaHCO₃), a key component of this compound. nih.gov These calculations help predict the stability and reaction thermodynamics relevant to applications like CO₂ capture. nih.gov

Vibrational Spectra : Comprehensive DFT calculations on various metal carbonates have successfully predicted their infrared and Raman spectra. mdpi.comnih.gov Applying these methods to the complex crystal structure of this compound could elucidate its vibrational modes, aiding in its characterization and quality control.

Reaction Mechanisms : Future DFT studies could model the reaction pathways for flue gas desulfurization or the catalytic reduction of pollutants on a this compound support, providing insights to optimize these green chemistry applications.

Molecular Dynamics (MD) Simulations MD simulations offer a way to study the dynamic behavior of this compound at the atomic level.

Crystallization Processes : MD can be used to simulate the nucleation and growth of this compound crystals from aqueous solutions. This could help in designing more efficient crystallization processes to control crystal size and purity, which is a focus of several production patents. google.comresearchgate.net

Behavior in Solution : Simulations of the individual sodium carbonate and sodium bicarbonate ions in water have provided insights into their hydration and ion-pairing behavior. researchgate.net Similar studies on mixed solutions could clarify the interactions that lead to the formation of the double salt.

Interactions with Surfaces : MD is a valuable tool for understanding how molecules interact with surfaces, such as in the co-crystallization of this compound with surfactants or its role as a catalyst support. eastlancschemical.comfrontiersin.org

These computational approaches allow for the rapid screening of properties and the investigation of mechanisms that are difficult to probe experimentally, thereby guiding and accelerating laboratory research. youtube.comrsc.orgyoutube.com

Interdisciplinary Research Opportunities

The diverse applications of this compound create a rich landscape for interdisciplinary research, bridging chemistry with fields ranging from agriculture to cultural heritage.

Environmental Engineering and Climate Science : The development of this compound-based technologies for carbon capture and flue gas desulfurization requires close collaboration between chemists, chemical engineers, and environmental scientists. core.ac.ukjustia.com Optimizing these systems for industrial-scale power plants involves challenges in reactor design, fluid dynamics, and life cycle assessment.

Materials Science and Conservation : The use of this compound for treating "bronze disease" in copper alloy artifacts is a key application in cultural heritage conservation. wikipedia.org Interdisciplinary research involving materials scientists, conservators, and chemists could further refine these treatments, studying the precise mechanism of chloride removal and ensuring the long-term stability of the conserved artifacts without causing unintended damage.

Food Science and Technology : As a recognized food additive (E500(iii)), this compound is used for pH control. wikipedia.org Collaboration with food scientists could lead to new applications in food processing and preservation, leveraging its specific alkalinity and buffering capacity to control texture, leavening, or microbial growth in novel food products.

Geochemistry and Geothermal Energy : Near-neutral thermal waters containing sodium, bicarbonate, and sulfate (B86663) are found in geothermal systems. osti.gov Research involving geochemists and geothermal engineers could explore the role of these chemical equilibria in geothermal energy extraction, such as in preventing mineral scaling or understanding reservoir chemistry.

By fostering collaboration across these diverse fields, the scientific community can unlock the full potential of this compound, driving innovation in both established and nascent technological arenas.

Q & A

Q. What experimental parameters are critical for synthesizing sodium sesquicarbonate with high purity?

this compound (Na₂CO₃·NaHCO₃·2H₂O) synthesis requires precise control of the Na₂CO₃-NaHCO₃-2H₂O system. Key parameters include:

- Molar ratio : A stoichiometric balance between sodium carbonate and bicarbonate to avoid byproducts.

- Temperature : Optimal crystallization occurs near the eutectic point (determined via phase diagrams).

- Reaction kinetics : Monitoring the decomposition rate of NaHCO₃ to prevent premature phase transitions. Validation methods include X-ray diffraction (XRD) for crystal structure confirmation and thermogravimetric analysis (TGA) for thermal stability .

Q. How can this compound’s crystal structure be characterized to confirm its composition?

Use XRD to identify the monoclinic crystal system (space group C2/c) with lattice parameters a = 20.41 Å, b = 3.49 Å, c = 10.31 Å, and β = 106°20′. Fourier transform infrared (FTIR) spectroscopy can detect planar carbonate ions (C–O bonds at 1.23–1.26 Å) and hydrogen-bonded water molecules. For advanced analysis, employ three-dimensional Fourier syntheses to refine atomic coordinates .

Advanced Research Questions

Q. What factors explain contradictory data on this compound’s SO₂ removal efficiency compared to sodium bicarbonate?

Discrepancies arise from experimental variables such as:

- Injection temperature : Sodium bicarbonate outperforms sesquicarbonate at lower temperatures (e.g., <300°F) due to faster decomposition kinetics .

- Sorbent preparation : Pulverizer speed and particle size distribution (e.g., raw vs. pulverized sorbents) significantly affect reactivity (Figure 5-7 in ).

- Gas composition : Higher SO₂ inlet concentrations enhance removal efficiency but may introduce measurement errors at low feed rates (Figure 10 in ). Mitigate contradictions by standardizing sorbent preparation and conducting error propagation analysis.

Q. How can researchers model the thermal decomposition kinetics of this compound under inert atmospheres?

Thermal decomposition in nitrogen follows Avrami–Erofeyev kinetics (n = 2), indicating a nucleation-controlled process. Key steps:

Q. What methodologies resolve discrepancies in NOx removal data during this compound injection?

Conflicting NOx removal rates (e.g., ~20% in some studies vs. negligible in others) stem from:

- Temperature gradients : NO₂ production is suppressed below 200°F but increases at higher temperatures unless urea additives are used .

- Sampling protocols : Compartment-by-compartment gas measurements (e.g., FFDC inlet vs. outlet) reveal localized reaction inefficiencies (Figure 5-10 in ). Standardize gas sampling intervals and use computational fluid dynamics (CFD) to model flue gas velocity distributions .

Q. How can this compound’s oxidative stress effects be evaluated in biological systems?

Design in vivo studies with:

- Dose-response assays : Administer oral doses (e.g., 100–500 mg/kg) to assess erythrocyte, liver, and kidney oxidative markers (e.g., lipid peroxidation, glutathione levels).

- Control groups : Compare with NaHCO₃ and Na₂CO₃ to isolate sesquicarbonate-specific toxicity.

- Histopathological analysis : Use tissue sections to quantify cellular damage .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing inconsistent SO₂ removal data in pilot-scale studies?

Apply multivariate regression to correlate removal efficiency with variables like:

- 2Na/S molar ratio : Higher ratios improve utilization but may saturate reactivity (Figure 5-4b in ).

- Sorbent residence time : Model time-dependent SO₂ adsorption using first-order kinetics. Use outlier detection (e.g., Grubbs’ test) to address anomalies caused by feed rate instability .

Q. How can computational models improve industrial calciner designs for this compound decomposition?

Develop coupled differential equations for mass, energy, and component balances. Key parameters:

- Heat transfer coefficients : Model shell overheating using steady-state simulations validated against plant data.

- Gas-solid interactions : Incorporate reaction kinetics for endothermic decomposition (e.g., trona → soda ash). Optimize calciner operations by adjusting rotational speed and gas flow rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings